Introduction: Situating 1-Methyl-1,4-dihydroquinazolin-4-ol in Modern Drug Discovery
Introduction: Situating 1-Methyl-1,4-dihydroquinazolin-4-ol in Modern Drug Discovery
An In-Depth Technical Guide to the Basic Properties of 1-Methyl-1,4-dihydroquinazolin-4-ol
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives have been successfully developed into therapeutics for conditions spanning from cancer to hypertension.[1] Within this broad family, the dihydroquinazolin-4-one chemotype represents a critical subclass.[3] 1-Methyl-1,4-dihydroquinazolin-4-ol, a specific member of this class, serves as both a valuable synthetic intermediate and a foundational scaffold for exploring new therapeutic agents.[4]
This guide provides an in-depth examination of the fundamental properties of 1-Methyl-1,4-dihydroquinazolin-4-ol. Moving beyond a simple data sheet, we will explore the causality behind its synthesis, the logic of its analytical characterization, and the nuances of its chemical behavior. The protocols and insights presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for working with this versatile molecule.
Core Physicochemical and Structural Properties
The foundational properties of a molecule dictate its handling, formulation, and interaction with biological systems. 1-Methyl-1,4-dihydroquinazolin-4-ol is typically a crystalline solid, with solubility favoring polar solvents, a common characteristic for heterocyclic compounds containing hydrogen-bonding moieties.[4]
Caption: Generalized synthesis pathway for 1-Methyl-1,4-dihydroquinazolin-4-ol.
Protocol 1: Synthesis via Condensation Reaction
This protocol is based on established methods for synthesizing the dihydroquinazolin-4-one core. [3][4]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylanthranilamide (1 equivalent) in a suitable solvent such as ethanol.
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Condensation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the flask. The slight excess of the aldehyde ensures the complete consumption of the limiting anthranilamide derivative.
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Catalysis & Reflux: Add a catalytic amount of a Lewis acid, such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃, ~0.2 equivalents), or a Brønsted acid to facilitate the reaction. [3]Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. [3] * Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and promoting the initial nucleophilic attack by the primary amine of the anthranilamide.
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
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Purification: The crude residue can be purified by column chromatography on silica gel or by trituration with a solvent like diethyl ether to induce crystallization and remove soluble impurities. [3]The solid product is then collected by filtration and dried under vacuum.
Spectral Characterization: A Validating Fingerprint
Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, we can reliably predict the key features based on extensive data for closely related analogues. [5][6][7]
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¹H NMR (Proton NMR):
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Aromatic Protons (4H): Expect a series of multiplets in the range of δ 6.5-8.0 ppm, corresponding to the protons on the benzene ring. The specific splitting patterns will depend on their positions relative to the amide and amine groups.
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N-CH₃ (Methyl Protons, 3H): A sharp singlet should appear, likely in the δ 2.0-3.5 ppm range, representing the methyl group attached to the nitrogen at position 1.
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CH-OH (Methine Proton, 1H): A singlet or doublet (if coupled to a nearby proton) is expected for the proton at position 4. Its chemical shift can be variable.
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OH and NH Protons (2H): These will appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They are often exchangeable with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-165 ppm, is characteristic of the amide-like carbonyl carbon at position 4. [6][7] * Aromatic Carbons (6C): Multiple signals will be present in the δ 110-150 ppm range.
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C4 Carbon (CH-OH): The carbon bearing the hydroxyl group is expected around δ 65-75 ppm. [5] * N-CH₃ Carbon: The methyl carbon signal should appear in the upfield region, typically δ 20-35 ppm.
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IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ for the hydroxyl group.
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N-H Stretch: A sharp to medium band in the same region (3200-3400 cm⁻¹) for the N-H bond in the ring.
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C=O Stretch: A strong, sharp absorption band around 1640-1670 cm⁻¹ is a key diagnostic peak for the carbonyl group. [5][6] * C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1610 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak [M+H]⁺ should be observed at m/z 163.19, confirming the molecular weight. [4]
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Reactivity and Stability Profile
Understanding a molecule's stability is paramount for its application in drug development and synthesis. Dihydroquinazolin-4-ones are known to have specific reactivity patterns.
Caption: Key reactivity pathways for 1-Methyl-1,4-dihydroquinazolin-4-ol.
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Oxidation: The dihydro- form is susceptible to oxidation, yielding the more stable aromatic quinazolinone derivative. [3][4]This can occur slowly in the presence of atmospheric oxygen or can be expedited using common oxidizing agents like potassium permanganate (KMnO₄). [4]This stability difference is a critical consideration for storage and handling; samples should be stored under an inert atmosphere (e.g., nitrogen or argon) to preserve their integrity.
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Hydrolysis: The dihydroquinazoline ring can be unstable in acidic aqueous conditions, undergoing hydrolysis to revert to its precursor components. [3]For instance, related analogues have shown degradation at pH 2 with a half-life of just a few hours. [3]This limits its utility in acidic formulations and requires careful pH control during biological assays.
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Substitution Reactions: The molecule can serve as a platform for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for screening. [4]
Comprehensive Experimental Workflow
A self-validating workflow ensures that each step confirms the success of the previous one, leading to a final product of verifiable identity and purity.
Caption: Self-validating workflow for synthesis and characterization.
Conclusion and Forward Outlook
1-Methyl-1,4-dihydroquinazolin-4-ol is a molecule of significant interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its properties—a crystalline solid with defined solubility, a straightforward synthesis, and predictable reactivity—make it an accessible scaffold for research. However, its instability towards oxidation and acid-catalyzed hydrolysis are critical parameters that must be managed during its synthesis, storage, and application. [3]The comprehensive data and protocols provided in this guide offer a validated foundation for scientists to confidently incorporate this compound into their research and development pipelines, paving the way for the discovery of novel therapeutics based on the potent dihydroquinazolin-4-one core.
References
- EvitaChem. (n.d.). 1-Methyl-1,4-dihydroquinazolin-4-ol.
- Neumann, S., et al. (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC.
- The Royal Society of Chemistry. (n.d.). Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H) - Supplementary materials/data.
- Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate.
- Xia, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC.
- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Wikipedia. (n.d.). Quinazoline.
- The Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised.
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